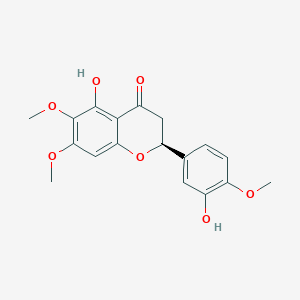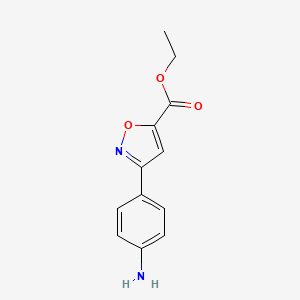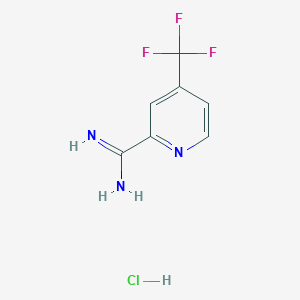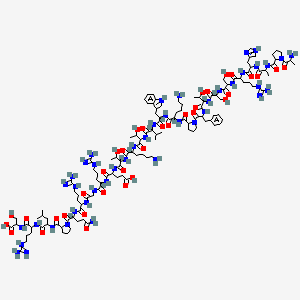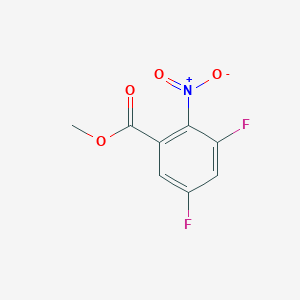
(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride
Overview
Description
The compound (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the synthesis of a compound with a morpholino group and a fluorophenyl group is described, which shares some structural similarities with the target compound . Another study involves a compound with an aminothiazolyl and a thiophenyl group, which, like the target compound, contains an amine and a ketone functional group . These compounds are of interest due to their potential biological activities, particularly in the context of antitumor and antiviral applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from halogenated benzoic acids or benzonitriles. For example, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone starts with 3-fluorobenzoic acid, which undergoes condensation with an aminated indazole derivative . Similarly, the synthesis of the thiazolyl compound involves amination and subsequent cyclization steps . These methods could potentially be adapted for the synthesis of (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the compounds in the studies were elucidated using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry . Additionally, single crystal X-ray diffraction was used to determine the structure of the indazole derivative . These techniques are crucial for confirming the identity and purity of the synthesized compounds. For the target compound, similar analytical methods would be employed to analyze its molecular structure.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not extensively discussed in the provided papers. However, the stability and electronic properties of the thiazolyl compound were analyzed using density functional theory (DFT) calculations, which provide insights into the compound's reactivity and potential interaction with biological targets . For the target compound, similar computational studies could be conducted to predict its physical and chemical properties, which are important for understanding its behavior in biological systems and potential applications in drug design.
Scientific Research Applications
Synthesis and Characterization
Studies on related compounds often involve their synthesis and structural characterization. For instance, the synthesis of novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone has been described, providing insights into the methods that could be applicable for synthesizing "(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride" (Shahana & Yardily, 2020). Similarly, the crystal structure and synthesis of compounds like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have been detailed, indicating the antitumor activity potential and providing a foundation for understanding the structural aspects of related compounds (Tang & Fu, 2018).
Biological Activities
The research also extends to the evaluation of biological activities. For example, derivatives like (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone have shown promising antifungal activity, suggesting potential antimicrobial applications for similar compounds (Lv et al., 2013). Additionally, compounds such as (4-benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, hinting at the neurological application possibilities for "(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride" and related chemicals (Borza et al., 2007).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed, and a poison center or doctor/physician should be called if the person feels unwell . It should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15;/h1-4,9H,5-8,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWKXLSACIJANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride | |
CAS RN |
915763-94-9 | |
| Record name | Methanone, (4-amino-1-piperidinyl)(2-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915763-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



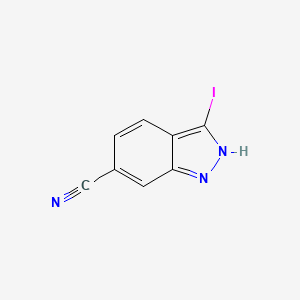
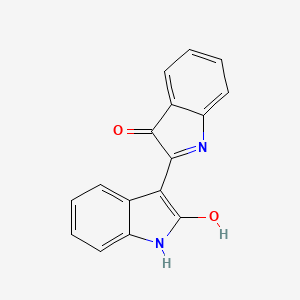
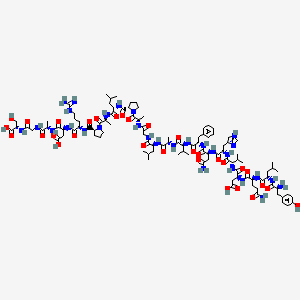

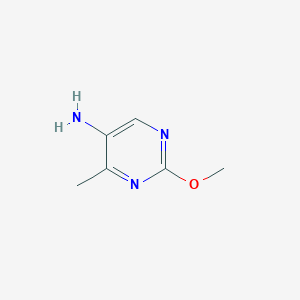
![7-Iodoimidazo[1,2-a]pyridine](/img/structure/B3030450.png)

